5,6-Dihydroisoquinoline
Overview
Description
5,6-Dihydroisoquinoline is a chemical compound . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinoline is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of 5,6-Dihydroisoquinoline involves several steps. For instance, the Knoevenagel condensation of 2-acylcyclohexanones or 2-ethoxycarbonylcyclohexanone with either cyanoacetamide or malononitrile followed by silver salt alkylation gave the 5,6,7,8-tetrahydroisoquinolines . Chromic acid oxidation of the 5,6,7,8-tetrahydroisoquinolines to the corresponding tetralones followed by sodium borohydride reduction and p-toluenesulphonic acid-catalysed dehydration of the resulting alcohols gave the 5,6-dihydroisoquinolines .Molecular Structure Analysis
The molecular formula of 5,6-Dihydroisoquinoline is C9H9N .Chemical Reactions Analysis
5,6-Dihydroisoquinolines can react with potassium amide in liquid ammonia to give a mixture of the 1,3-dihydroisoquinolines and the isoquinolines . The C-1 unsubstituted 1,2-dihydroisoquinoline was found to be very unstable .Scientific Research Applications
Synthesis and Cyclization Techniques
- Indium(III)-Promoted Halocyclizations : A novel method using Indium(III) for the preparation of 5,6-dihydropyrazolo[5,1-a]isoquinoline, forming pyrazole and 3,4-dihydroisoquinoline moieties through a cascade cyclization reaction (Li et al., 2016).
- Synthesis of Lamellarin U and G Trimethyl Ether : Utilizing 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles as starting materials for one-pot synthesis of related compounds, showcasing the versatility of 5,6-Dihydroisoquinoline (Liermann & Opatz, 2008).
- Ruthenium-Catalyzed Heterocyclizations : Demonstrating the efficient preparation of indoles, dihydroisoquinolines, and dihydroquinolines, highlighting the catalytic potential of Ruthenium in this context (Varela‐Fernandez, Varela & Saá, 2012).
Domino Reactions and Synthesis of Novel Compounds
- Domino Reaction for Pyrrolo[2,1-a]isoquinolines : Describes a two-component domino reaction approach, expanding the scope of 5,6-Dihydroisoquinoline derivatives (Astakhov et al., 2020).
- Synthesis of Hydrogenated Thiazolo[2,3-a]isoquinolines : Outlines the preparation of dihydro-5H-thiazolo[2,3-a]isoquinolines, exploring another facet of chemical transformations involving 5,6-Dihydroisoquinoline (Rozwadowska & Sulima, 2001).
Catalysis and Pharmacological Potential
- Photoredox Catalysis : Investigates the coupling of N-aryltetrahydroisoquinoline with Michael acceptors, a process relevant to the synthesis of potential immunosuppressive agents (Kohls, Jadhav, Pandey & Reiser, 2012).
- Gold(I)-Catalyzed Tandem Reactions : Explores the hydroamination of alkynyl carbamates, highlighting the role of gold(I) catalysis in the synthesis of 1,2-dihydroisoquinolines (Enomoto, Girard, Yasui & Takemoto, 2009).
Safety and Hazards
properties
IUPAC Name |
5,6-dihydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h2,4-7H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXACLMDMQJIEEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488071 | |
Record name | 5,6-Dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50488071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60498-99-9 | |
Record name | 5,6-Dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50488071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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